Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate
Overview
Description
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is a chemical compound with a complex molecular structure. It is characterized by the presence of a methoxy group, a methylamino group, and a nitro group attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methoxy-4-nitrobenzoic acid as the starting material.
Nitration: The nitration of 3-methoxybenzoic acid is performed using nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amination: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate to form the methylamino group.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Methyl iodide, dimethyl sulfate.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated derivatives, esters.
Scientific Research Applications
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with biological molecules, leading to the formation of reactive intermediates.
Pathways Involved: The compound may inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Methyl 3-methoxy-4-nitrobenzoate: Lacks the methylamino group.
Methyl 3-methoxy-4-(methylamino)benzoate: Lacks the nitro group.
Methyl 3-methoxy-5-nitrobenzoate: Different position of the nitro group.
Uniqueness: Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is unique due to the combination of methoxy, methylamino, and nitro groups on the benzene ring, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-11-9-7(12(14)15)4-6(10(13)17-3)5-8(9)16-2/h4-5,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRXEGUDDPQTBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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